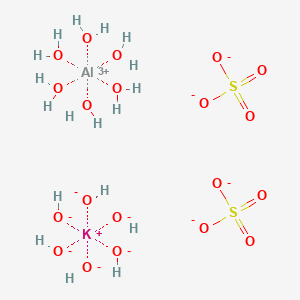
2,3-Dibromo-1,4-diphenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1,4-diphenylnaphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two phenyl groups attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-diphenylnaphthalene typically involves the bromination of 1,4-diphenylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,4-diphenylnaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . The reaction yields the desired dibromo compound after crystallization from dichloromethane-hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and efficient bromine handling systems are essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3-Dibromo-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Dibromo-1,4-diphenylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene core. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with different bromine atom positions.
2,3-Dibromo-1,4-naphthoquinone: A compound with a quinone structure instead of phenyl groups.
1,4-Diphenylnaphthalene: The non-brominated precursor of 2,3-Dibromo-1,4-diphenylnaphthalene.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
Properties
Molecular Formula |
C22H14Br2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2,3-dibromo-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H |
InChI Key |
GWNDTVVOZWNQOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


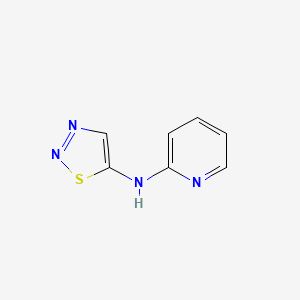

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
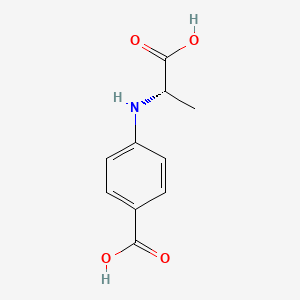
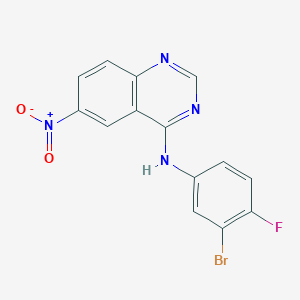
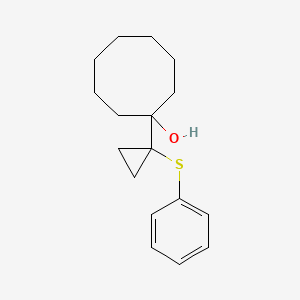

![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
